Technical Guide: (S)-4-Butyloxazolidine-2,5-dione (Norleucine NCA)
Technical Guide: (S)-4-Butyloxazolidine-2,5-dione (Norleucine NCA)
[1]
Executive Summary
(S)-4-Butyloxazolidine-2,5-dione, commonly known as Norleucine N-Carboxyanhydride (Norleucine NCA) , is a high-value heterocycle used primarily in the precision synthesis of poly(amino acid)s.[1][2][3] As the activated cyclic anhydride of the non-canonical amino acid L-Norleucine, it serves as a critical monomer for generating Poly(L-norleucine) —a polypeptide that mimics the hydrophobicity of Poly(L-methionine) without the oxidative instability associated with the thioether side chain.[1]
This guide details the physicochemical properties, synthesis protocols, and polymerization mechanisms of Norleucine NCA, designed for researchers requiring strict control over polypeptide architecture in drug delivery and protein engineering.
Molecular Identity & Structural Analysis[1]
Unlike its constitutional isomer Leucine NCA (isobutyl side chain), Norleucine NCA possesses a linear n-butyl side chain.[1] This structural distinction governs the packing efficiency and hydrophobic interactions of the resulting polymer.
Chemical Specifications
| Property | Data |
| IUPAC Name | (4S)-4-butyl-1,3-oxazolidine-2,5-dione |
| Common Name | Norleucine NCA, Nle-NCA |
| CAS Number | 29774-90-1 |
| Molecular Formula | C₇H₁₁NO₃ |
| Molecular Weight | 157.17 g/mol |
| Physical State | White Crystalline Solid |
| Solubility | Soluble in THF, Dioxane, DMF, Ethyl Acetate; Reacts with Water |
| Precursor | L-Norleucine ((S)-2-aminohexanoic acid) |
Spectroscopic Signature (Quality Control)
High-purity NCAs exhibit a characteristic "doublet" in FTIR analysis, corresponding to the two carbonyl stretches of the anhydride ring.
-
C=O (Anhydride) Stretch 1: ~1850–1860 cm⁻¹
-
C=O (Anhydride) Stretch 2: ~1780–1790 cm⁻¹
-
Impurity Alert: A broad peak around 3300 cm⁻¹ (N-H stretch) or 1700 cm⁻¹ (acid carbonyl) indicates hydrolysis to the linear amino acid or presence of Norleucine-HCl salt.
Synthesis & Purification Protocols
The synthesis of Norleucine NCA follows the Fuchs-Farthing method , utilizing phosgene (or triphosgene) to cyclize the amino acid.[2] Warning: This reaction generates HCl and requires strictly anhydrous conditions to prevent premature ring opening.
Protocol: Phosgenation of L-Norleucine
Reagents: L-Norleucine, Triphosgene (solid phosgene equivalent),
-
Suspension: Suspend L-Norleucine (10 mmol) in dry THF (50 mL) under an inert atmosphere (N₂ or Ar).
-
Addition: Add
-Pinene (22 mmol) to scavenge HCl byproducts, preventing acid-catalyzed side reactions. -
Cyclization: Add Triphosgene (3.5 mmol) dissolved in THF dropwise at 50°C.
-
Reflux: Stir at 50–60°C until the solution becomes clear (approx. 2–4 hours), indicating complete consumption of the amino acid.
-
Workup: Evaporate solvent under vacuum.
-
Purification (Critical): Recrystallize the crude solid 3x from a mixture of dry Ethyl Acetate/Hexanes inside a glovebox.
-
Note: Residual chloride ions or acid will terminate polymerization.
-
Visualizing the Synthesis Pathway
Figure 1: Fuchs-Farthing synthesis pathway converting L-Norleucine to Norleucine NCA via phosgenation.[1][4]
Chemical Reactivity: Ring-Opening Polymerization (ROP)[1][3][8]
The utility of (S)-4-Butyloxazolidine-2,5-dione lies in its ability to undergo ROP to form polypeptides.[1][4] The reaction is driven by the release of CO₂ (entropic gain) and the relief of ring strain.
Polymerization Mechanisms
Two distinct mechanisms compete depending on the initiator used:
-
Nucleophilic Attack Mechanism (NAM):
-
Initiator: Primary amines (e.g., hexylamine, benzylamine).
-
Process: The amine attacks the C-5 carbonyl, opening the ring. A proton transfer and decarboxylation (loss of CO₂) follow, regenerating a nucleophilic amine at the chain end.
-
Result: Linear control over molecular weight (
).
-
-
Activated Monomer Mechanism (AMM):
-
Initiator: Tertiary amines or strong bases.
-
Process: The base deprotonates the N-H of the NCA ring, creating a nucleophilic NCA anion. This anion attacks another NCA monomer.
-
Result: Faster rates but often higher dispersity; prone to side reactions if not carefully controlled.
-
Diagram: NAM vs. AMM Pathways[1]
Figure 2: Mechanistic divergence in NCA polymerization based on initiator class (Primary Amine vs. Tertiary Base).[1]
Applications in Drug Development[9]
Oxidation-Resistant Hydrophobic Blocks
Poly(L-methionine) is a standard hydrophobic block in amphiphilic copolymers used for micellar drug delivery.[1] However, the thioether group in methionine is susceptible to oxidation (forming sulfoxides), which alters the polymer's solubility and stability.
-
Solution: Poly(L-norleucine), derived from (S)-4-Butyloxazolidine-2,5-dione, is isosteric to Poly(L-methionine) but lacks the sulfur atom.[1]
-
Benefit: It maintains the hydrophobic core structure of micelles while providing superior oxidative stability during storage and biological transport.
"Clickable" Scaffolds
While Norleucine NCA itself has an alkyl side chain, it is often copolymerized with functionalized NCAs (e.g., Azido-lysine NCA or Propargyl-glutamate NCA).[1] The Norleucine segments serve as inert spacers that dilute the functional density, preventing steric crowding during subsequent "click" chemistry modifications.
Handling & Storage (Critical Protocols)
NCAs are notoriously sensitive to moisture. Water acts as an initiator (via hydrolysis to amino acid), leading to uncontrolled polymerization or degradation.
-
Storage: Store at -20°C or lower in a sealed vial under Argon/Nitrogen.
-
Handling: Always handle inside a glovebox or use strict Schlenk techniques.
-
Solvent Quality: Polymerization solvents (DMF, THF) must be dried (e.g., over CaH₂ or via solvent purification columns) and free of amines/acids.
-
Disposal: Quench excess NCA with a mixture of water and ethanol to force hydrolysis and decarboxylation before disposal.
References
-
Accela Chem. (n.d.). (S)-4-Butyloxazolidine-2,5-dione Product Data. Retrieved from [Link]
- Kricheldorf, H. R. (2006).
-
Deming, T. J. (2007). Synthetic polypeptides for biomedical applications. Progress in Polymer Science, 32(8-9), 858-875.[1]
- Hadjichristidis, N., et al. (2009). Amino acid-based block copolymers. Chemical Reviews, 109(11), 5528-5578.
-
PubChem. (n.d.). (S)-4-Isobutyloxazolidine-2,5-dione (Leucine NCA) & Related Compounds.[1] Retrieved from [Link]
-
Deng, C., & Deming, T. J. (2017). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Polymers, 9(10), 551.[2][5] Retrieved from [Link][2]
Sources
- 1. 3190-70-3|(S)-4-Isobutyloxazolidine-2,5-dione|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 4. chem.pku.edu.cn [chem.pku.edu.cn]
- 5. mdpi.com [mdpi.com]
